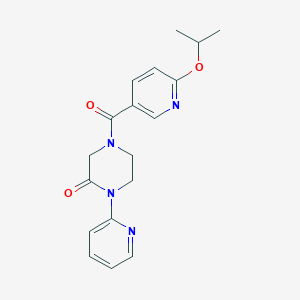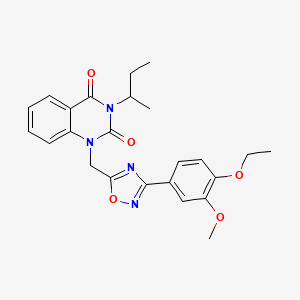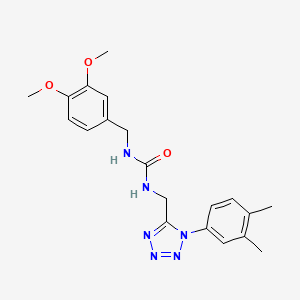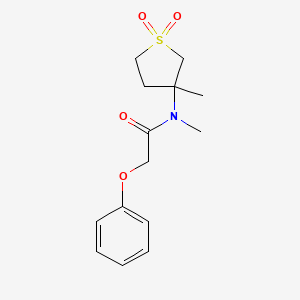![molecular formula C7H7N3O2 B2597913 5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid CAS No. 1909316-06-8](/img/structure/B2597913.png)
5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid is a heterocyclic compound that exhibits a wide range of biological activities. It has gained significant attention from the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of 5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid involves the inhibition of specific enzymes. It binds to the ATP-binding site of the enzymes and prevents the transfer of phosphate groups to the target proteins. This, in turn, disrupts the signaling pathways and cellular processes that rely on these enzymes, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of this compound. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. It also shows neuroprotective effects by reducing the production of amyloid-beta, a protein that accumulates in the brains of Alzheimer's patients.
Avantages Et Limitations Des Expériences En Laboratoire
5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid exhibits several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent inhibitory activity against several enzymes. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
Several future directions for the research on 5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid can be identified. One direction is to investigate its potential as a therapeutic agent for specific diseases, such as cancer and Alzheimer's disease. Another direction is to explore its potential as a tool compound for studying specific signaling pathways and cellular processes. Additionally, modifications to the compound's structure can be made to improve its potency and selectivity towards specific enzymes.
Méthodes De Synthèse
The synthesis of 5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid involves the condensation reaction of 2-aminopyrimidine and ethyl acetoacetate in the presence of an acid catalyst. The resulting product is then hydrolyzed to yield the final compound. Several modifications to this method have been reported in the literature to improve the yield and purity of the compound.
Applications De Recherche Scientifique
5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. It exhibits inhibitory activity against several enzymes, including tyrosine kinases, cyclin-dependent kinases, and protein kinases. These enzymes play a crucial role in various cellular processes, such as cell proliferation, differentiation, and apoptosis. Therefore, this compound has been investigated as a potential therapeutic agent for several diseases, including cancer, Alzheimer's disease, and inflammatory disorders.
Propriétés
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c11-7(12)6-9-2-4-1-8-3-5(4)10-6/h2,8H,1,3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEYCOVSXSVWIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CN1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2597830.png)






![1,7-dimethyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2597844.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2597848.png)
![2-Chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]propanamide](/img/structure/B2597849.png)



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2597853.png)